Capecitabine

Description

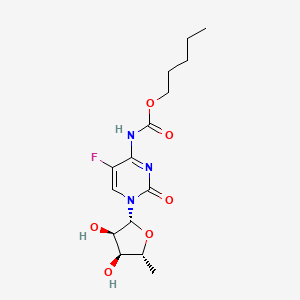

This compound is an orally-administered chemotherapeutic agent used in the treatment of metastatic breast and colorectal cancers. This compound is a prodrug, that is enzymatically converted to fluorouracil (antimetabolite) in the tumor, where it inhibits DNA synthesis and slows growth of tumor tissue.

This compound is a Nucleoside Metabolic Inhibitor. The mechanism of action of this compound is as a Nucleic Acid Synthesis Inhibitor.

This compound is a pyrimidine analogue used as an antineoplastic agent to treat metastatic and advanced forms of breast and colon cancer, often in combination with other agents. This compound is associated with a low rate of transient serum aminotransferase elevations during therapy but has been only rarely implicated in cases of clinically apparent acute liver injury.

This compound is a fluoropyrimidine carbamate belonging to the class of antineoplastic agents called antimetabolites. As a prodrug, this compound is selectively activated by tumor cells to its cytotoxic moiety, 5-fluorouracil (5-FU); subsequently, 5-FU is metabolized to two active metabolites, 5-fluoro-2-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) by both tumor cells and normal cells. FdUMP inhibits DNA synthesis and cell division by reducing normal thymidine production, while FUTP inhibits RNA and protein synthesis by competing with uridine triphosphate for incorporation into the RNA strand. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and has 16 approved and 68 investigational indications. This drug has a black box warning from the FDA.

A deoxycytidine derivative and fluorouracil PRODRUG that is used as an ANTINEOPLASTIC ANTIMETABOLITE in the treatment of COLON CANCER; BREAST CANCER and GASTRIC CANCER.

See also: Gemcitabine (related); Tegafur (related).

Properties

IUPAC Name |

pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGWJHPBXLXJQN-UORFTKCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046451 | |

| Record name | Capecitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Capecitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 26 mg/mL at 20 °C, 2.48e-01 g/L | |

| Record name | Capecitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01101 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPECITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capecitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine; 5'-deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine; 5'-deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine; [1-[5-deoxy-3-O-(5-deoxy-beta-D-ribofuranosyl)-beta-D-ribofuranosyl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester; [1-[5-deoxy-2-O-(5-deoxy-beta-D-ribofuranosyl)-beta-D-ribofuranosyl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester; [1-[5-deoxy-3-O-(5-deoxy-alpha-D-ribofuranosyl)-beta-D-ribofuranosyl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester; 2',3'-di-O-acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine | |

| Record name | CAPECITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline powder, Crystals from ethyl acetate | |

CAS No. |

154361-50-9 | |

| Record name | Capecitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154361-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capecitabine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154361509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capecitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01101 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Capecitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine, 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPECITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6804DJ8Z9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAPECITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capecitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110-121 °C, 110 - 121 °C | |

| Record name | Capecitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01101 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPECITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capecitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Metabolic Journey of Capecitabine: A Technical Guide to its Activation into 5-Fluorouracil

For Researchers, Scientists, and Drug Development Professionals

Capecitabine, an orally administered fluoropyrimidine carbamate, serves as a cornerstone in the treatment of various solid tumors, including metastatic breast and colorectal cancers. Its efficacy lies in its targeted conversion to the cytotoxic agent 5-fluorouracil (5-FU), a process that preferentially occurs within tumor tissues. This guide provides an in-depth exploration of the metabolic activation pathway of this compound, offering a technical resource for professionals in the field of oncology drug development and research.

The Three-Step Enzymatic Cascade of this compound Activation

The transformation of this compound into 5-FU is a sophisticated three-step enzymatic cascade primarily occurring in the liver and tumor cells. This process is designed to enhance tumor selectivity and minimize systemic toxicity.[1][2]

Step 1: Hydrolysis by Carboxylesterase (CES)

Following oral administration and absorption through the gastrointestinal tract, this compound first travels to the liver.[2] Here, it undergoes hydrolysis by carboxylesterase (CES), primarily the CES1 and CES2 isoforms, to form 5'-deoxy-5-fluorocytidine (5'-DFCR).[3][4] This initial step removes the pentylcarbamate group from the this compound molecule.

Step 2: Deamination by Cytidine Deaminase (CDA)

The intermediate metabolite, 5'-DFCR, is then converted to 5'-deoxy-5-fluorouridine (5'-dFUR) through deamination by the enzyme cytidine deaminase (CDA).[5] CDA is ubiquitously expressed in various tissues, including the liver and tumor cells.[1]

Step 3: Phosphorolysis by Thymidine Phosphorylase (TP)

The final and rate-limiting step in the activation of this compound is the conversion of 5'-dFUR to the active cytotoxic drug, 5-fluorouracil (5-FU). This reaction is catalyzed by the enzyme thymidine phosphorylase (TP).[6] Crucially, TP is found in significantly higher concentrations in many tumor tissues compared to normal tissues, which accounts for the tumor-selective activation of this compound.[7][8]

Below is a diagram illustrating this metabolic pathway:

Pharmacokinetics of this compound and Its Metabolites

The plasma concentrations of this compound and its metabolites have been extensively studied. The following tables summarize key pharmacokinetic parameters from clinical trials.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites

| Compound | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) |

| This compound | 3.2 - 4.5 | 1.5 - 2.0 | 5.8 - 7.8 |

| 5'-DFCR | 1.5 - 2.5 | 1.5 - 2.5 | 6.5 - 9.0 |

| 5'-DFUR | 2.0 - 3.5 | 2.0 - 3.0 | 20 - 30 |

| 5-FU | 0.05 - 0.2 | 2.0 - 3.0 | 0.3 - 0.8 |

Data compiled from multiple sources and represent approximate ranges observed in clinical studies.

Enzyme Kinetics

The efficiency of each enzymatic step is crucial for the overall conversion of this compound to 5-FU. The following table presents the kinetic parameters for the key human enzymes involved in this pathway.

Table 2: Kinetic Parameters of Enzymes in this compound Metabolism

| Enzyme | Substrate | Km (mM) | Vmax (nmol/min/mg) | Catalytic Efficiency (kcat/Km) (min⁻¹mM⁻¹) |

| Carboxylesterase 1 (CES1) | This compound | 0.82 | 12.1 | 14.7 |

| Carboxylesterase 2 (CES2) | This compound | 1.24 | 16.0 | 12.9 |

| Thymidine Phosphorylase (TP) | 5'-dFUR | 1.69 | - | - |

Data for CES1 and CES2 are from a study on recombinant human enzymes.[3] Data for TP is from a study on partially purified human lung cancer enzyme.[6] Vmax for TP was not specified in the reference.

Anabolic and Catabolic Pathways of 5-Fluorouracil

Once formed, 5-FU undergoes further metabolic conversion through anabolic and catabolic pathways. The anabolic pathway leads to the formation of cytotoxic nucleotides, while the catabolic pathway results in inactive metabolites.

Anabolic Pathway (Activation):

5-FU is converted to three active metabolites that exert its anticancer effects:

-

Fluorouridine monophosphate (FUMP): Formed by orotate phosphoribosyltransferase (OPRT). FUMP is subsequently phosphorylated to fluorouridine diphosphate (FUDP) and then fluorouridine triphosphate (FUTP). FUTP is incorporated into RNA, leading to disruption of RNA synthesis and function.[7]

-

Fluorodeoxyuridine monophosphate (FdUMP): 5-FU can be converted to fluorodeoxyuridine (FUDR) by thymidine phosphorylase, which is then phosphorylated by thymidine kinase (TK) to FdUMP. FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[7]

-

Fluorodeoxyuridine triphosphate (FdUTP): FdUMP can be further phosphorylated to FdUTP, which can be incorporated into DNA, leading to DNA damage and apoptosis.[7]

Catabolic Pathway (Inactivation):

The majority of 5-FU (over 80%) is rapidly catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD).[7] DPD converts 5-FU to the inactive metabolite dihydro-5-fluorouracil (DHFU).[9] This is the rate-limiting step in 5-FU catabolism. DHFU is then further metabolized to α-fluoro-β-ureidopropionate (FUPA) and subsequently to α-fluoro-β-alanine (FBAL), which is excreted in the urine.

The following diagram illustrates the anabolic and catabolic pathways of 5-FU:

Experimental Protocols

The study of this compound metabolism relies on robust analytical and enzymatic assays. Below are outlines of key experimental methodologies.

Quantification of this compound and its Metabolites by High-Performance Liquid Chromatography (HPLC)

A common method for the simultaneous quantification of this compound and its metabolites (5'-DFCR, 5'-DFUR, and 5-FU) in plasma involves reversed-phase HPLC with UV detection.

Sample Preparation:

-

Plasma samples are thawed and deproteinized, typically by adding a precipitating agent like acetonitrile or methanol.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected, and a portion is injected into the HPLC system.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[10]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection is performed at a wavelength suitable for all compounds, often around 250-310 nm.[11][12]

-

Quantification: Calibration curves are generated using standards of known concentrations for each analyte.

The following diagram outlines the general workflow for HPLC analysis:

Enzyme Activity Assays

Carboxylesterase (CES) Activity Assay: CES activity can be determined by measuring the rate of hydrolysis of this compound to 5'-DFCR.[3] This is typically done by incubating recombinant CES or a tissue homogenate with a known concentration of this compound. The reaction is stopped at various time points, and the concentration of 5'-DFCR is measured by HPLC.

Cytidine Deaminase (CDA) Activity Assay: CDA activity is often measured spectrophotometrically by monitoring the decrease in absorbance at a specific wavelength as cytidine is converted to uridine.[13][14] Alternatively, the rate of conversion of 5'-DFCR to 5'-dFUR can be measured by HPLC.

Thymidine Phosphorylase (TP) Activity Assay: TP activity can be assayed by measuring the rate of phosphorolysis of its substrate, thymidine or 5'-dFUR.[15][16] The formation of the product (thymine or 5-FU) can be monitored spectrophotometrically or by HPLC.

Conclusion

The metabolic activation of this compound to 5-fluorouracil is a finely tuned process that leverages enzymatic differences between normal and tumor tissues to achieve a degree of targeted cancer therapy. A thorough understanding of this pathway, including the kinetics of the involved enzymes and the pharmacokinetics of the parent drug and its metabolites, is essential for optimizing therapeutic strategies, developing novel fluoropyrimidine prodrugs, and personalizing cancer treatment. The experimental protocols outlined in this guide provide a foundation for further research into the intricate mechanisms governing this compound's efficacy and toxicity.

References

- 1. 5-Fluorouracil prodrug: role of anabolic and catabolic pathway modulation in therapy of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hydrolysis of this compound to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.mu-varna.bg [journals.mu-varna.bg]

- 5. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of 5'-Deoxy-5-fluorouridine by Thymidine Phosphorylase in Human Tumors [jstage.jst.go.jp]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. abap.co.in [abap.co.in]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

- 12. ijrpr.com [ijrpr.com]

- 13. Human cytidine deaminase: A biochemical characterization of its naturally occurring variants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Enzymatic Assay for High-Throughput Screening of Cytidine-Producing Microbial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzyme Activity Measurement for Thymidine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]

- 16. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Targeted Pro-Drug: A Technical Guide to the Discovery and Rationale of Capecitabine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and rationale behind the development of Capecitabine, a cornerstone of modern chemotherapy. We delve into the core scientific principles that guided its design as a tumor-selective pro-drug of 5-fluorouracil (5-FU), its mechanism of action, and the preclinical and clinical evidence that established its efficacy.

The Rationale: Overcoming the Limitations of 5-Fluorouracil

5-Fluorouracil (5-FU) has been a fundamental component of cancer chemotherapy for decades, demonstrating activity against a broad spectrum of solid tumors. However, its clinical utility has been hampered by a narrow therapeutic index, significant systemic toxicity, and the need for continuous intravenous infusion to achieve optimal efficacy. The core rationale for the development of this compound was to create an oral fluoropyrimidine that could mimic the continuous infusion of 5-FU while offering a more favorable safety profile through tumor-selective activation.[1][2]

The development was driven by the following key objectives:

-

Oral Bioavailability: To provide a more convenient, patient-friendly alternative to intravenous 5-FU.

-

Tumor Selectivity: To preferentially generate the active cytotoxic agent, 5-FU, at the tumor site, thereby minimizing systemic exposure and associated toxicities.[1][3]

-

Mimic Continuous Infusion: To achieve sustained levels of 5-FU in the tumor, a pharmacokinetic profile associated with improved efficacy.[1]

The Discovery: A Three-Step Enzymatic Activation Cascade

This compound (N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine) was rationally designed as a pro-drug that undergoes a three-step enzymatic conversion to 5-FU.[3][4] This cascade was engineered to exploit the differential expression of specific enzymes in the liver and tumor tissue.

The activation pathway is as follows:

-

Step 1 (Liver): Following oral administration and absorption, this compound is first metabolized in the liver by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR).[5][6]

-

Step 2 (Liver and Tumor): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase , an enzyme present in both the liver and tumor tissues.[5][6]

-

Step 3 (Tumor): The final and crucial activation step occurs predominantly within the tumor. Thymidine phosphorylase (TP) , an enzyme that is often significantly overexpressed in various solid tumors compared to normal tissues, converts 5'-DFUR into the active cytotoxic drug, 5-FU.[3][5][6]

This tumor-selective final conversion is the cornerstone of this compound's improved therapeutic index. By delivering a high concentration of 5-FU directly to the tumor, the systemic toxicity commonly associated with intravenous 5-FU is reduced.[3]

Mechanism of Action of 5-Fluorouracil

Once generated within the tumor, 5-FU exerts its cytotoxic effects through multiple mechanisms:

-

Inhibition of Thymidylate Synthase (TS): The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, leading to the inhibition of DNA synthesis through depletion of thymidine triphosphate.[5][6]

-

Incorporation into RNA: 5-fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting RNA processing and function.[5][6]

-

Incorporation into DNA: 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and apoptosis.[5][6]

Preclinical Evidence of Efficacy and Tumor Selectivity

Extensive preclinical studies using human cancer xenograft models provided the foundational evidence for this compound's antitumor activity and tumor-selective 5-FU delivery.

Experimental Protocol: Human Cancer Xenograft Studies

-

Animal Models: Athymic nude mice were commonly used for these studies.[7][8][9]

-

Tumor Cell Implantation: Human colon cancer cell lines such as HT29, Colo205, and HCT116, and breast cancer cell lines like MX-1 and MAXF401, were subcutaneously implanted into the mice.[7][9][10][11][12]

-

Drug Administration: this compound was administered orally (p.o.) at various doses and schedules. Bevacizumab and oxaliplatin were administered intraperitoneally (i.p.).[7][8][9]

-

Assessment of Efficacy: Antitumor activity was primarily assessed by measuring tumor volume over time to calculate Tumor Growth Inhibition (TGI) and by monitoring survival to determine the Increase in Life Span (ILS).[7][8][13] TGI was calculated using the formula: TGI (%) = [1 – (mean tumor volume of treated group / mean tumor volume of control group)] x 100.[13]

Quantitative Data from Preclinical Studies

The following tables summarize the key findings from preclinical xenograft studies, demonstrating the superior efficacy and tumor selectivity of this compound compared to 5-FU.

Table 1: Comparative Efficacy of this compound and 5-FU in Human Colon Cancer Xenograft Models

| Xenograft Model | Drug | Dose | Tumor Growth Inhibition (%) | Reference |

| HCT116 | This compound | MTD | 86 | [11] |

| HCT116 | 5-FU | MTD | Not specified, but less effective than this compound | [11] |

| Colo205 | This compound (7/7 schedule) | 360 mg/kg | 83 | [7] |

| Colo205 | Bevacizumab | 2.5 mg/kg | 32 | [7] |

| Colo205 | This compound + Bevacizumab | 360 mg/kg + 2.5 mg/kg | >100 | [7] |

| HT29 | This compound (14/7 schedule) | 400 mg/kg | 95 | [8] |

| HT29 | This compound (7/7 schedule) | 700 mg/kg | >100 | [8] |

| HT29 | This compound (14/7) + Oxaliplatin + Bevacizumab | 400 mg/kg + 6.7 mg/kg + 5 mg/kg | 95 | [8] |

| HT29 | This compound (7/7) + Oxaliplatin + Bevacizumab | 700 mg/kg + 6.7 mg/kg + 5 mg/kg | >100 | [8] |

MTD: Maximum Tolerated Dose

Table 2: Tumor Growth Inhibition with Different this compound Schedules in Human Mammary Tumor Xenograft Models

| Xenograft Model | Schedule (days on/off) | Total 6-Week Dose (g/kg) | Tumor Growth Inhibition (%) | Reference |

| MX-1 | 14/7 (Standard) | 15.1 | 49 | [10] |

| MX-1 | 5/2 | 15.1 | 54 | [10] |

| MX-1 | 2/5 | 15.1 | 65 | [10] |

| MX-1 | 7/7 | 15.1 | 53 | [10] |

| MAXF401 | 14/7 (Standard) | 15.1 | 56 | [10] |

| MAXF401 | 5/2 | 15.1 | 48 | [10] |

| MAXF401 | 7/7 | 15.1 | 54 | [10] |

Clinical Development and Efficacy

Following the promising preclinical results, this compound entered clinical trials and demonstrated significant efficacy in various solid tumors, leading to its approval for the treatment of metastatic breast cancer and colorectal cancer.

Experimental Protocol: Phase II/III Clinical Trials

-

Patient Population: Trials enrolled patients with metastatic breast cancer or colorectal cancer, often with predefined prior treatment histories (e.g., anthracycline-pretreated).[6][14][15]

-

Treatment Regimens: this compound was evaluated as a monotherapy and in combination with other chemotherapeutic agents. Dosing schedules were a key variable, with the standard intermittent regimen being 1250 mg/m² twice daily for 14 days followed by a 7-day rest period.[6][16] Alternative schedules, such as a 7-days-on, 7-days-off regimen, were also investigated.[6][16]

-

Endpoints: Primary endpoints typically included objective response rate (ORR), progression-free survival (PFS), and overall survival (OS).[6][14][15][17] Safety and tolerability were assessed by monitoring adverse events.

Quantitative Data from Clinical Trials

The following tables summarize the efficacy of this compound in key clinical trials for metastatic colorectal and breast cancer.

Table 3: Efficacy of this compound in Metastatic Colorectal Cancer (Phase II Trials)

| Trial / Regimen | Number of Patients | Objective Response Rate (%) | Median Time to Progression (days) | Median Overall Survival (months) | Reference |

| Arm A: Continuous Monotherapy (1,331 mg/m²/d) | - | 21 | 127 | - | [14] |

| Arm B: Intermittent Monotherapy (2,510 mg/m²/d, 14/7) | - | 24 | 230 | - | [14] |

| Arm C: Intermittent + Leucovorin | - | 23 | 165 | - | [14] |

| OGSG 1102: this compound + Bevacizumab (elderly) | 33 | 30.3 | - | 27.9 | [5] |

| Frail/Elderly: this compound + Bevacizumab | 41 | 40 | - | 12.7 | [18] |

| Salvage Therapy (post 5-FU) | - | 3.6 | 2.77 | 9.6 | [19] |

| Pembrolizumab + this compound + Bevacizumab (MSS mCRC) | 40 | 5 | 4.3 | 9.6 | [17] |

Table 4: Efficacy of this compound in Metastatic Breast Cancer

| Trial / Regimen | Patient Population | Objective Response Rate (%) | Median Progression-Free Survival (months) | Median Overall Survival (months) | Reference |

| X-7/7 Trial (Fixed Dose, 7/7) | MBC | - | 10.1 (restricted mean) | 30.6 (restricted mean) | [6] |

| X-7/7 Trial (Standard Dose, 14/7) | MBC | - | 9.1 (restricted mean) | 24.5 (restricted mean) | [6] |

| Pooled Analysis (vs. CMF) | First-line, HER2- | 20-22 | 6.0 | 22.0 | [2] |

| Phase II (vs. Paclitaxel) | Anthracycline-pretreated | 36 | 3.0 | 7.6 | [20] |

| Meta-analysis (this compound-based vs. free) | Advanced/Metastatic | RR: 1.14 | HR: 0.77 | HR: 0.88 | [21] |

| FinXX Trial (Adjuvant, TNBC) | Early Breast Cancer | - | HR: 0.53 | HR: 0.55 | [22] |

MBC: Metastatic Breast Cancer; CMF: Cyclophosphamide, Methotrexate, 5-FU; RR: Relative Risk; HR: Hazard Ratio; TNBC: Triple-Negative Breast Cancer

Visualizing the Core Concepts

The following diagrams, generated using Graphviz, illustrate the key pathways and logical relationships described in this guide.

Caption: Metabolic activation pathway of this compound to 5-FU.

Caption: Logical framework for the tumor-selective design of this compound.

Caption: Mechanism of action of 5-Fluorouracil at the cellular level.

References

- 1. Association of age and overall survival in this compound-treated patients with metastatic breast cancer in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Monotherapy: Review of Studies in First-Line HER-2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: preclinical pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New directions with this compound combinations in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase II Trial of this compound Plus Bevacizumab for Elderly Patients With Metastatic Colorectal Cancer: OGSG 1102 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. In vivo activity of novel this compound regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Regimens of this compound Alone and Combined with Irinotecan and Bevacizumab in Colorectal Cancer Xenografts | Anticancer Research [ar.iiarjournals.org]

- 10. Optimal dosing schedule of this compound administration in human mammary tumor xenograft models. | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Tumor selective delivery of 5-fluorouracil by this compound, a new oral fluoropyrimidine carbamate, in human cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. cancernetwork.com [cancernetwork.com]

- 15. Randomized trial of fixed dose this compound compared to standard dose this compound in metastatic breast cancer: The X-7/7 trial. - ASCO [asco.org]

- 16. ascopubs.org [ascopubs.org]

- 17. ascopubs.org [ascopubs.org]

- 18. A phase II trial of frontline this compound and bevacizumab in poor performance status and/or elderly patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ascopubs.org [ascopubs.org]

- 20. Randomised, phase II trial comparing oral this compound (Xeloda®) with paclitaxel in patients with metastatic/advanced breast cancer pretreated with anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Efficacy and safety of this compound-based first-line chemotherapy in advanced or metastatic breast cancer: a meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Adjuvant this compound in Combination With Docetaxel, Epirubicin, and Cyclophosphamide for Early Breast Cancer: The Randomized Clinical FinXX Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Capecitabine: A Technical Guide to a Fluoropyrimidine Carbamate Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capecitabine is an orally administered fluoropyrimidine carbamate that acts as a prodrug to the cytotoxic agent 5-fluorouracil (5-FU).[1][2][3] Its design allows for tumor-selective activation, aiming to enhance efficacy while mitigating the systemic toxicity associated with intravenous 5-FU administration.[4][5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, pharmacokinetics, and the experimental methodologies used in its evaluation. It is intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound's pharmacological activity is dependent on its enzymatic conversion to 5-FU through a three-step cascade.[4][6][7][8] This process is designed to exploit the differential expression of enzymes in tumor versus healthy tissues, leading to a higher concentration of the active drug at the tumor site.[4][5][9]

Enzymatic Conversion Pathway

-

Step 1: Carboxylesterase (CES) : Following oral absorption, this compound is first metabolized in the liver by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR).[4][7][10][11]

-

Step 2: Cytidine Deaminase (CDA) : 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, an enzyme present in the liver and tumor tissues.[4][7][10][11]

-

Step 3: Thymidine Phosphorylase (TP) : The final and rate-limiting step is the conversion of 5'-DFUR to the active drug, 5-fluorouracil (5-FU), by thymidine phosphorylase.[4][7][9][10] Thymidine phosphorylase is often found in higher concentrations in tumor cells compared to normal tissues, which accounts for the tumor-selective activation of this compound.[4][5][9]

Downstream Effects of 5-Fluorouracil

Once formed, 5-FU exerts its cytotoxic effects through several mechanisms:

-

Inhibition of Thymidylate Synthase (TS) : A major mechanism of 5-FU's anticancer activity is the inhibition of thymidylate synthase.[1][4][12] The 5-FU metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate.[13] This inhibition depletes the intracellular pool of thymidine triphosphate (TTP), a nucleotide essential for DNA synthesis and repair, ultimately leading to "thymineless death."[12]

-

Incorporation into RNA and DNA : 5-FU can be metabolized into 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which can be incorporated into RNA and DNA, respectively.[1] The incorporation of these fraudulent nucleotides disrupts RNA processing and DNA stability, contributing to cytotoxicity.[1][4]

Pharmacokinetic Profile

This compound is rapidly and extensively absorbed following oral administration.[14] The pharmacokinetic parameters of this compound and its metabolites can exhibit high interpatient variability.[14][15]

Summary of Pharmacokinetic Parameters

| Parameter | This compound | 5'-DFCR | 5'-DFUR | 5-FU | Reference |

| Tmax (h) | ~1.5 - 2.0 | ~2.0 | ~2.0 | ~2.0 | [4][14][16] |

| Cmax (μg/mL) | 3 - 4 | - | - | - | [14] |

| Cmax (μg/mL) | 5.2 ± 1.3 | - | - | - | [17][18] |

| AUC (μg·h/mL) | 28 ± 10 | 7.24 | 24.6 | 2.03 | [16][17][18] |

| Half-life (t1/2) (h) | 0.55 - 0.89 | - | - | - | [14] |

| Half-life (t1/2) (h) | 2.7 | - | - | - | [17][18] |

| Plasma Protein Binding | ~35% (to albumin) | 10% | 62% | 10% | [1][3] |

Note: Values can vary significantly between studies and patient populations.

Factors Influencing Pharmacokinetics

-

Food Effect : Co-administration with food can reduce the rate and extent of this compound absorption.[3]

-

Hepatic Dysfunction : The impact of hepatic dysfunction on this compound pharmacokinetics has been studied, particularly in patients with liver metastases.[3]

-

Renal Impairment : Dose adjustments may be necessary for patients with renal impairment.

-

Genetic Polymorphisms : Variations in genes encoding the metabolic enzymes, such as dihydropyrimidine dehydrogenase (DPD), can significantly impact 5-FU clearance and toxicity.[15][19]

Clinical Efficacy Data

This compound is approved for the treatment of various solid tumors, including metastatic breast cancer and colorectal cancer.[20][21]

Efficacy in Metastatic Breast Cancer

| Trial Phase | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) | Reference |

| Phase II | Paclitaxel-refractory | This compound monotherapy | 20% | 384 days | [22] |

| Phase II | Anthracycline-pretreated | This compound monotherapy | 24% | - | [22] |

| - | Anthracycline-pretreated | Low-dose this compound + docetaxel | 42% | 23 months | [23] |

| FinXX (Adjuvant) | Early Breast Cancer | Docetaxel + this compound -> Cyclophosphamide + Epirubicin + this compound | - | 15-year OS rate: 77.6% | [24] |

Efficacy in Colorectal Cancer

| Trial Setting | Patient Population | Treatment Regimen | Key Finding | Reference |

| Metastatic | First-line | This compound vs. 5-FU/Leucovorin | At least equivalent efficacy to IV 5-FU/LV | [23] |

| Adjuvant (Stage III) | Post-surgery | This compound monotherapy | - | [25] |

| Metastatic | First-line | XELOX (this compound + Oxaliplatin) | Non-inferior to FOLFOX | [4] |

Experimental Protocols

Quantification of this compound and its Metabolites in Plasma

A common method for the simultaneous determination of this compound and its metabolites in human plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[26][27][28]

Sample Preparation:

-

Plasma samples are typically treated with a protein precipitation agent (e.g., acetonitrile) to remove proteins.[27]

-

Alternatively, liquid-liquid extraction can be employed.[26][28]

-

Stable isotope-labeled internal standards for each analyte are added to the samples to ensure accurate quantification.[27]

-

The supernatant is then evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS system.[29]

Chromatographic and Mass Spectrometric Conditions:

-

Chromatography : Reversed-phase chromatography using a C18 column is often used to separate this compound and its metabolites.[26][28] For more polar metabolites like 5-FU, hydrophilic interaction chromatography (HILIC) may be employed.[27] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.[16][28]

-

Mass Spectrometry : Detection is achieved using a tandem mass spectrometer, often with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, operated in both positive and negative ion modes to detect all analytes.[26][29]

In Vitro Metabolic Conversion Assays

To study the enzymatic conversion of this compound, in vitro assays using liver and intestinal microsomes and cytosols from different species can be performed.[8][30]

General Protocol Outline:

-

Preparation of Subcellular Fractions : Hepatic and intestinal mucosal microsomes and cytosols are prepared from tissue homogenates by differential centrifugation.

-

Incubation : this compound or its intermediate metabolites are incubated with the prepared microsomes or cytosols in a suitable buffer system containing necessary cofactors (e.g., NADPH for microsomal enzymes).

-

Reaction Termination : The enzymatic reaction is stopped at various time points, typically by adding a cold organic solvent like acetonitrile.

-

Analysis : The formation of metabolites is quantified using analytical techniques such as HPLC or LC-MS/MS.

-

Enzyme Kinetics : By varying the substrate concentration, key enzyme kinetic parameters like Vmax (maximum reaction velocity) and Km (Michaelis constant) can be determined.

Thymidylate Synthase Inhibition Assay

The inhibition of thymidylate synthase by FdUMP can be assessed using various methods.

FdUMP Binding Assay:

-

Tumor biopsy specimens are homogenized and centrifuged to obtain a cytosolic fraction.

-

The total number of FdUMP binding sites is determined by incubating the cytosol with a saturating concentration of a radiolabeled FdUMP analog (e.g., [3H]FdUMP).

-

The amount of free binding sites is measured in parallel incubations without the addition of exogenous FdUMP.

-

The percentage of TS inhibition is calculated from the ratio of free to total binding sites.[31]

Catalytic Activity Assay:

-

The enzymatic activity of TS is measured by monitoring the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

-

This can be done using radiolabeled substrates and quantifying the formation of the radiolabeled product.

-

The residual TS activity in samples from patients treated with 5-FU can be compared to the total activity to determine the extent of inhibition.[31]

Conclusion

This compound represents a significant advancement in fluoropyrimidine chemotherapy, offering an oral administration route and a mechanism of tumor-selective activation. Understanding its metabolic pathway, pharmacokinetic variability, and mechanisms of action is crucial for optimizing its clinical use and for the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other targeted prodrugs in oncology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity_Chemicalbook [chemicalbook.com]

- 4. oncodaily.com [oncodaily.com]

- 5. researchgate.net [researchgate.net]

- 6. The role of this compound, an oral, enzymatically activated fluoropyrimidine, in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Correlation Between the Metabolic Conversion of a this compound Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of this compound and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Clinical pharmacokinetics of this compound and its metabolites in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. tfhd.com [tfhd.com]

- 21. This compound - NCI [cancer.gov]

- 22. cancernetwork.com [cancernetwork.com]

- 23. Low Dose this compound for Breast Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 24. Adjuvant this compound for Early Breast Cancer: 15-Year Overall Survival Results From a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 25. uhs.nhs.uk [uhs.nhs.uk]

- 26. An APCI LC-MS/MS method for routine determination of this compound and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. research-portal.uu.nl [research-portal.uu.nl]

- 28. A Sensitive and Efficient Method for Determination of this compound and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Measurement of 5- fluorouracil, this compound and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Comparison of in vitro metabolic conversion of this compound to 5-FU in rats, mice, monkeys and humans--toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients: implications for treatment with fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

The In-Vivo Journey of Capecitabine: A Deep Dive into its Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of capecitabine, an oral prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing its therapeutic efficacy and minimizing toxicity. This document summarizes key quantitative data, details common experimental protocols for its study, and visualizes its metabolic conversion and a typical experimental workflow.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

This compound is designed for oral administration and is rapidly and extensively absorbed from the gastrointestinal tract.[1][2] Following absorption, it undergoes a three-step enzymatic conversion to its active form, 5-FU, a process that preferentially occurs in tumor tissue due to higher concentrations of a key enzyme, thymidine phosphorylase.[1][3][4]

Absorption: After oral intake, this compound reaches peak plasma concentrations (Tmax) in approximately 1.5 to 2 hours.[1][5][6] The absorption rate can be influenced by factors such as gastrectomy, which can lead to faster absorption and higher peak concentrations of both this compound and its metabolites.[7][8]

Distribution: The plasma protein binding of this compound and its metabolites is less than 60%, with this compound primarily binding to albumin (approximately 35%).[5] This binding is not dependent on concentration.

Metabolism: The conversion of this compound to 5-FU is a cascade of enzymatic reactions. Initially, carboxylesterase, found predominantly in the liver, hydrolyzes this compound to 5'-deoxy-5-fluorocytidine (5'-DFCR).[3][5][9] Subsequently, cytidine deaminase, located in the liver and tumor tissues, converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).[3][5][9] Finally, thymidine phosphorylase (TP), which is found in higher concentrations in tumor tissues compared to normal tissues, hydrolyzes 5'-DFUR to the active drug, 5-fluorouracil (5-FU).[9][10] 5-FU is then further catabolized by dihydropyrimidine dehydrogenase (DPD) to inactive metabolites such as α-fluoro-β-alanine (FBAL).[5][7]

Excretion: this compound and its metabolites are primarily eliminated through the kidneys, with nearly 100% of the administered dose recovered in urine and feces.[1][2][11] The majority is excreted as the inactive metabolite FBAL.[11]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for this compound and its major metabolites. It is important to note that significant inter-patient variability exists for these parameters.[1]

| Parameter | This compound | 5'-DFCR | 5'-DFUR | 5-FU | FBAL | Reference |

| Cmax (μg/mL) | 3.0 - 5.2 | 5.6 ± 2.1 | 6.4 ± 1.6 | 0.22 - 1.26 | - | [1][10][12] |

| Tmax (h) | 1.0 - 2.0 | ~1.0 | ~1.0 | ~2.0 | - | [1][5][10] |

| AUC (μg·h/mL) | 5.96 - 28 | 37.15 ± 12 | 39.5 ± 13 | 0.461 - 4.4 | - | [6][12] |

| Half-life (t½) (h) | 0.55 - 2.7 | - | - | Similar to parent | - | [1][10] |

Note: Values are presented as ranges or mean ± standard deviation as reported in the cited literature. The variability in these values can be attributed to differences in study populations, dosing regimens, and analytical methodologies.

Experimental Protocols for Pharmacokinetic Analysis

The quantitative analysis of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.[10][13][14]

Sample Collection and Preparation

A typical protocol for a clinical pharmacokinetic study of this compound involves the following steps:

-

Drug Administration: this compound is administered orally to subjects, often after a standardized meal.[9]

-

Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, 0.25, 0.5, 1, 2, 3, 4, 5, 6, 8, and 12 hours post-dose).[9]

-

Plasma Separation: Plasma is separated from whole blood by centrifugation.

-

Sample Pre-treatment: To remove interfering substances and concentrate the analytes, a sample pre-treatment step is necessary. Common methods include:

-

Liquid-Liquid Extraction (LLE): This involves extracting the analytes from the aqueous plasma into an immiscible organic solvent.[13]

-

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analytes while the matrix components are washed away.[15]

-

Protein Precipitation: This method uses a solvent like acetonitrile to precipitate plasma proteins, which are then removed by centrifugation.[16]

-

Analytical Quantification

-

Chromatographic Separation: The prepared samples are injected into an HPLC or UHPLC system. A reversed-phase C18 column is commonly used to separate this compound and its metabolites.[13][15] A gradient elution with a mobile phase consisting of an aqueous solution (often with a formic acid modifier) and an organic solvent (typically acetonitrile or methanol) is employed.[13]

-

Detection:

-

HPLC with UV Detection: This method is simpler but may have lower sensitivity compared to mass spectrometry.

-

LC-MS/MS: This is the preferred method due to its high sensitivity and selectivity, allowing for the simultaneous quantification of this compound and its various metabolites.[13][14] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific parent-to-daughter ion transitions for each analyte.

-

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the metabolic conversion of this compound and a typical experimental workflow for its pharmacokinetic analysis.

References

- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Pharmacokinetics of this compound and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetics and concentration–effect relationships of this compound metabolites in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics and exposure-effect relationships of this compound in elderly patients with breast or colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics of this compound and its metabolites in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Sensitive and Efficient Method for Determination of this compound and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of this compound and its metabolites by HPLC and mass spectrometry for preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ar.iiarjournals.org [ar.iiarjournals.org]

- 16. en.cmicgroup.com [en.cmicgroup.com]

Initial Mechanisms of Capecitabine Resistance in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capecitabine, an oral prodrug of 5-fluorouracil (5-FU), is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and gastric cancers.[1] Its tumor-selective activation is designed to maximize efficacy while minimizing systemic toxicity. However, the development of resistance, either intrinsic or acquired, remains a significant clinical challenge, limiting its long-term effectiveness. This technical guide provides an in-depth overview of the initial molecular mechanisms underlying this compound resistance, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of this compound Resistance

Resistance to this compound is a multifactorial phenomenon involving alterations in drug metabolism, target enzyme expression, and the activation of pro-survival cellular pathways.

Altered Drug Metabolism and Transport

The conversion of this compound to its active form, 5-FU, is a three-step enzymatic process. Dysregulation of these enzymes or increased drug efflux can significantly impact drug efficacy.

-

Enzymatic Conversion: this compound is sequentially metabolized by carboxylesterase, cytidine deaminase, and finally thymidine phosphorylase (TP) to form 5-FU. Reduced expression or activity of these enzymes can impair drug activation.

-

5-FU Catabolism: Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU. Increased DPD expression is a major mechanism of resistance, as it leads to rapid degradation of the active drug.[2][3]

-

Drug Efflux: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), are membrane proteins that actively pump xenobiotics, including chemotherapeutic agents, out of the cell. Overexpression of these transporters can lead to multidrug resistance, including resistance to this compound's active metabolites.

Target Enzyme Alterations

The primary cytotoxic effect of 5-FU is the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis.

-

Upregulation of Thymidylate Synthase (TS): Increased expression of TS is a well-established mechanism of resistance to fluoropyrimidines. Higher levels of the target enzyme require higher concentrations of the drug to achieve a therapeutic effect. Polymorphisms in the TYMS gene have been associated with varied responses to this compound-based therapy.[4]

Activation of Pro-Survival Signaling Pathways

Cancer cells can activate various signaling pathways to counteract the cytotoxic effects of chemotherapy.

-

Epithelial-Mesenchymal Transition (EMT): EMT is a cellular program associated with cancer progression, metastasis, and drug resistance. Studies have shown that this compound can inhibit EMT, and conversely, the induction of EMT is linked to reduced sensitivity to the drug. This process is characterized by the loss of epithelial markers like E-cadherin and the gain of mesenchymal markers such as vimentin.

-

Autophagy: Autophagy is a cellular self-digestion process that can be induced by chemotherapy as a survival mechanism. By degrading damaged organelles and recycling cellular components, autophagy can help cancer cells withstand the stress induced by drugs like this compound, thereby contributing to resistance.[5] The ratio of LC3-II to LC3-I is a common indicator of autophagy activation.[6][7][8]

-

DNA Damage Response (DDR): The metabolites of this compound cause DNA damage. Efficient DNA repair mechanisms can counteract this damage, leading to cell survival and resistance. The formation of γH2AX foci is a marker of DNA double-strand breaks and can be used to assess the extent of DNA damage and the subsequent repair response.

Quantitative Data on this compound Resistance

The following tables summarize quantitative data from initial studies on this compound resistance.

Table 1: IC50 Values for this compound in Sensitive vs. Resistant Colorectal Cancer Cell Lines

| Cell Line | Type | This compound IC50 (µM) | Fold Resistance | Reference |

| HT-29 | Sensitive | ~20 - 50 | - | [9][10] |

| HT-29/CR | Resistant | > 40 (less sensitive) | Not specified | [9] |

| HCT-116 | Sensitive | 50.34 (72h) | - | [11] |

| HCT-116/Res | Not specified | Not specified | Not specified | [12][13] |

| SW480-T | Sensitive (to 5-FU) | 4.885 ± 1.220 | - | [14] |

| SW480-C | Resistant (to 5-FU) | 45.48 ± 1.08 | ~9.3 | [14] |

| LS174T WT | Sensitive | Not specified | - | [15] |

| LS174T-c2 (TP-overexpressing) | More Sensitive | 7-fold lower than WT | - | [15] |

Table 2: Changes in Gene and Protein Expression in this compound-Resistant Models

| Marker | Change in Resistant Cells | Cell/Tissue Type | Method | Reference |

| DPD (DPYD) | Higher mRNA expression associated with resistance | Metastatic Colorectal Cancer Patients | qRT-PCR | [2][3] |

| DPD (DPYD) | Increased mRNA and protein in double drug combinations | HT-29, HCT-116 | qRT-PCR, Western Blot | [2] |

| P-glycoprotein (ABCB1) | Increased mRNA expression | This compound-Resistant HT-29 | RT-PCR | [16] |

| Thymidylate Synthase (TYMS) | Higher expression in L/L genotype (less response) | Metastatic Colorectal Cancer Patients | Genotyping | [4] |

| E-cadherin | Decreased protein expression | This compound-treated HT-29 | Western Blot | [17] |

| Vimentin | Increased protein expression | This compound-treated HT-29 | Western Blot | [17] |

| RANK, RANKL, OPG | Decreased protein expression with this compound treatment | HT-29 | Western Blot | [18][19] |

| LC3-II/LC3-I Ratio | Increased ratio indicates autophagy induction | General cancer cells | Western Blot | [6][7][8] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound resistance.

Generation of this compound-Resistant Cell Lines (e.g., HT-29)

-

Cell Culture: Culture wild-type HT-29 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Initial Drug Exposure: Treat cells with a low concentration of this compound (e.g., 1 µM) for 48 hours.

-

Dose Escalation: Gradually increase the this compound concentration (e.g., 1, 5, 10, 20, 40 µM) every 15 days, changing the medium every 3 days.

-

Consolidation: Once cells are able to proliferate in a high concentration of this compound (e.g., 40 µM), maintain them in this concentration for several passages to establish a stable resistant cell line (CR/HT-29).

-

Verification: Confirm resistance by comparing the IC50 value of the resistant cell line to the parental cell line using a cell viability assay.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for Protein Expression

Protocol:

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions:

-

E-cadherin: 1:1000

-

Vimentin: 1:1000

-

LC3B: 1:1000

-

Thymidylate Synthase: 1:1000

-

Thymidine Phosphorylase: 1:1000

-

β-actin (loading control): 1:5000

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

-

RNA Extraction: Isolate total RNA from cells using TRIzol reagent or a commercial kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

-

qPCR Reaction: Perform qPCR using SYBR Green or TaqMan probes with specific primers. A typical reaction mixture includes cDNA, forward and reverse primers, SYBR Green master mix, and nuclease-free water.

-

Primer Sequences (Human):

-

TYMS (Thymidylate Synthase):

-

Forward: 5'-CCTGGAGGATTGTTGGCTTC-3'

-

Reverse: 5'-GGCATGATGTCGCGCTTAAC-3'

-

-

DPYD (Dihydropyrimidine Dehydrogenase):

-

Forward: 5'-AGGACGCAAGGAGGGTTTGT-3'

-

Reverse: 5'-TCCACCACTGTCTTCCAGGA-3'

-

-

TP (Thymidine Phosphorylase):

-

Forward: 5'-CCACCAAGCAGACCCTCAAC-3'

-

Reverse: 5'-GGTGCTGAGCTCCCGATTTA-3'

-

-

ABCB1 (P-glycoprotein):[24]

-

Forward: 5'-GCTGTCAAGGAAGCCAATGCCT-3'

-

Reverse: 5'-TGCAATGGCGATCCTCTGCTTC-3'

-

-

GAPDH (housekeeping gene):

-

Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Immunofluorescence for γH2AX Foci

-

Cell Seeding and Treatment: Grow cells on coverslips and treat with this compound as required.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate with anti-γH2AX antibody (1:500 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involved in this compound resistance.

This compound Activation and Resistance Mechanisms

Caption: this compound activation pathway and key resistance points.

Experimental Workflow for Studying this compound Resistance

Caption: Workflow for investigating this compound resistance mechanisms.

RANK/RANKL Signaling in this compound Action

Caption: this compound's inhibitory effect on the RANK/RANKL pathway.

Autophagy as a Pro-Survival Mechanism

Caption: The role of autophagy in promoting cell survival and resistance.

Conclusion

Understanding the initial mechanisms of this compound resistance is crucial for developing strategies to overcome treatment failure. This guide has outlined the key molecular pathways involved, provided quantitative data from foundational studies, and detailed essential experimental protocols. By focusing on the interplay between drug metabolism, target enzyme alterations, and pro-survival signaling, researchers and drug development professionals can better identify novel therapeutic targets and design more effective combination therapies to improve patient outcomes in the face of this compound resistance.

References

- 1. Addition of this compound in Breast Cancer First-line Chemotherapy Improves Survival of Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydropyrimidine Dehydrogenase Levels in Colorectal Cancer Cells Treated with a Combination of Heat Shock Protein 90 Inhibitor and Oxaliplatin or this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DPD is a molecular determinant of this compound efficacy in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Autophagy and chemotherapy resistance: a promising therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fisetin and/or this compound causes changes in apoptosis pathways in this compound-resistant colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. hh-publisher.com [hh-publisher.com]

- 14. Rs7911488 modified the efficacy of this compound-based therapy in colon cancer through altering miR-1307-3p and TYMS expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Autophagy-related signaling pathways are involved in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound inhibits epithelial-to-mesenchymal transition and proliferation of colorectal cancer cells by mediating the RANK/RANKL pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Immunocytochemistry/Immunofluorescence protocol for Tat-Beclin 1 Autophagy Inducing Peptide (NBP2-49888): Novus Biologicals [novusbio.com]

- 21. ABCB1 regulation through LRPPRC is influenced by the methylation status of the GC -100 box in its promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. origene.com [origene.com]

- 25. A comprehensive landscape analysis of autophagy in cancer development and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Targets of Capecitabine's Active Metabolite, 5-Fluorouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capecitabine, an orally administered prodrug, is enzymatically converted in the body to its active form, 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors. The cytotoxic effects of 5-FU are mediated through the disruption of DNA synthesis and integrity, as well as RNA processing and function. This technical guide provides a comprehensive overview of the molecular targets of 5-FU, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. Diagrams of critical signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex interactions of this widely used antimetabolite.

Introduction

This compound was designed as a tumor-selective prodrug of 5-fluorouracil (5-FU) to improve tolerability and increase intratumoral drug concentrations.[1] Its activation involves a three-step enzymatic cascade, with the final conversion to 5-FU occurring preferentially within tumor tissue due to higher concentrations of the enzyme thymidine phosphorylase.[1][2] 5-FU, a pyrimidine analog, exerts its anticancer effects through several mechanisms, primarily by inhibiting thymidylate synthase (TS) and through its incorporation into RNA and DNA.[3][4]

Mechanism of Action and Molecular Targets

The anticancer activity of 5-FU is attributed to three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[2][3]

Inhibition of Thymidylate Synthase (TS)

The primary and most well-characterized mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS).[5][6]

-

Metabolic Activation: 5-FU is converted to fluorodeoxyuridine monophosphate (FdUMP).[6]

-

Ternary Complex Formation: FdUMP binds to the nucleotide-binding site of TS, forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate (CH2THF).[3][4]

-

Inhibition of dTMP Synthesis: This stable complex blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the enzyme's active site.[3] This action inhibits the conversion of dUMP to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[6]

-

"Thymineless Death": The depletion of dTMP leads to a scarcity of thymidine, resulting in what is known as "thymineless death" in rapidly dividing cancer cells.[5]

Leucovorin (folinic acid) is often administered with 5-FU to enhance its cytotoxicity by stabilizing the FdUMP-TS-CH2THF ternary complex.[5][7]

Incorporation into RNA

5-FU can be anabolized to fluorouridine triphosphate (FUTP), which is then incorporated into various RNA species in place of uridine triphosphate (UTP).[5][6] This incorporation leads to:

-

Disruption of RNA Processing: FUTP incorporation into precursor ribosomal RNA (rRNA) impairs its processing and maturation.[5] It also disrupts the post-transcriptional modification of transfer RNAs (tRNAs) and the assembly of small nuclear RNA/protein (snRNP) complexes, leading to faulty pre-mRNA splicing.[6] Recent studies suggest that this RNA-directed cytotoxicity, particularly the damage to ribosomal RNA, is a primary mechanism of action in gastrointestinal cancers.[8][9]

-

Inhibition of Pseudouridylation: 5-FU-containing RNA can inhibit pseudouridylation, an important post-transcriptional modification of non-coding RNA.[6]

Incorporation into DNA

The 5-FU metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP).[3][6] This leads to:

-

DNA Damage: The presence of 5-FU in the DNA strand can lead to DNA fragmentation and instability, ultimately triggering apoptosis.[2] The accumulation of 5-FU in the genome is correlated with its cytotoxic effects.[6]

Quantitative Data on 5-FU's Molecular Interactions

The following tables summarize key quantitative data related to the interaction of 5-FU and its metabolites with their molecular targets.

Table 1: Inhibition of Thymidylate Synthase by 5-FU Metabolites

| Parameter | Value | Cell Line/System | Reference |

| Total Catalytic TS Activity | 0 - 621 pmol/h/mg protein | Colon Cancer Patients | [7] |